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molecular formula C9H12BrN3O B8732493 3-Bromo-5-morpholinopyridin-2-amine

3-Bromo-5-morpholinopyridin-2-amine

Cat. No. B8732493
M. Wt: 258.12 g/mol
InChI Key: ZIHPHFBUJVXCNM-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

To a solution of 4-(5-Bromo-6-nitropyridin-3-yl)morpholine (2 g, 6.9 mmol) in MeOH (150 mL) in a round bottom flask was added Zn dust (4.54 g, 69.4 mmol). The reaction mixture was cooled to 0° C. Solid NH4Cl (3.71 g, 69.4 mmol) was added in portions, over 5 min. The heterogeneous reaction mixture was stirred at room temperature for 2 h, filtered through a plug of Celite washing the filter cake with methanol and ethanol. The filtrate was concentrated to a brownish solid which was purified by flash column chromatography on silica gel (ISCO, 80 g column, 0-70% EtOAc/heptane in 15 min and 70% EtOAc to 25 min), obtaining 3-bromo-5-morpholinopyridin-2-amine (936 mg, 52.2%) as a slightly off white solid. LCMS (m/z): 258.2 (MH+), 0.35 min; 1H NMR (400 MHz, CDCl3) δ ppm 7.75 (d, J=2.3 Hz, 1H) 7.40-7.30 (m, 1H) 4.66 (br. s., 2H) 3.91-3.74 (m, 4H) 3.07-2.90 (m, 4H).
Name
4-(5-Bromo-6-nitropyridin-3-yl)morpholine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.54 g
Type
catalyst
Reaction Step One
Name
Quantity
3.71 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:5]=[N:6][C:7]=1[N+:8]([O-])=O.[NH4+].[Cl-]>CO.[Zn]>[Br:1][C:2]1[C:7]([NH2:8])=[N:6][CH:5]=[C:4]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-(5-Bromo-6-nitropyridin-3-yl)morpholine
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=NC1[N+](=O)[O-])N1CCOCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
4.54 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
3.71 g
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The heterogeneous reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite
WASH
Type
WASH
Details
washing the filter cake with methanol and ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a brownish solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel (ISCO, 80 g column, 0-70% EtOAc/heptane in 15 min and 70% EtOAc to 25 min)
Duration
25 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)N1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 936 mg
YIELD: PERCENTYIELD 52.2%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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